
Tetrazine-PEG3-Biotin
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Overview
Description
Tetrazine-PEG3-Biotin is a bioconjugation reagent that combines the functionalities of tetrazine, polyethylene glycol (PEG), and biotin. This compound is widely used in bioorthogonal chemistry, particularly in the inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine group reacts rapidly and selectively with strained alkenes and alkynes, making it a valuable tool for labeling and modifying biomolecules in a variety of scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG3-Biotin typically involves the following steps:
Synthesis of Tetrazine Derivative: The tetrazine moiety is synthesized through a series of reactions starting from hydrazine and nitriles, followed by cyclization to form the tetrazine ring.
PEGylation: The tetrazine derivative is then conjugated with a triethylene glycol (PEG3) spacer. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the PEG linkage.
Biotinylation: Finally, the PEGylated tetrazine is reacted with biotin, a well-known affinity probe for streptavidin, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Primary Reaction: Inverse Electron Demand Diels-Alder (iEDDA)
The tetrazine moiety in Tetrazine-PEG3-Biotin reacts with strained alkenes like trans-cyclooctene (TCO) to form a stable dihydropyridazine linkage. This reaction is characterized by:
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Rapid kinetics : Rate constants (k2) range from 22.7 M⁻¹s⁻¹ (for monosubstituted tetrazines) to >800 M⁻¹s⁻¹ (for methyltetrazines) .
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Bioorthogonality : Proceeds efficiently in aqueous buffers (pH 4–8) without metal catalysts or reducing agents .
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High selectivity : Minimal interference with endogenous biomolecules .
The general reaction is:
This compound+TCO→Dihydropyridazine-PEG3-Biotin
Kinetic Parameters and Structural Dependence
Reaction rates vary significantly with tetrazine substitution patterns and TCO strain:
Key Observations :
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Monosubstituted tetrazines (e.g., this compound) exhibit moderate kinetics suitable for controlled labeling .
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Steric hindrance from PEG3 spacers reduces aggregation while maintaining solubility .
Mechanistic Insights
The iEDDA reaction follows a concerted mechanism where the electron-deficient tetrazine reacts with the electron-rich TCO:
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Tautomerization : Post-reaction, the dihydropyridazine intermediate undergoes pH-dependent tautomerization, influenced by carboxylic acid substituents (e.g., propanoic acid accelerates release at pH <6) .
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Orientation Effects : Head-to-head click orientation promotes faster release due to proximity-driven protonation .
Comparative Analysis with Related Compounds
Compound | Key Feature | Advantage Over this compound |
---|---|---|
TCO-PEG3-Biotin | Contains TCO for iEDDA | Faster kinetics (k2=22.7) |
Tetrazine-Amido-PEG3-Biotin | Amide linkage | Improved solubility in polar solvents |
DBCO-PEG3-Biotin | Dibenzocyclooctyne for SPAAC | Alternative copper-free click chemistry |
Note : this compound balances reaction speed with biocompatibility, making it ideal for live-cell applications .
Experimental Protocols
Scientific Research Applications
Bioorthogonal Chemistry
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tetrazine-PEG3-Biotin is primarily utilized in the following ways:
- Inverse Electron Demand Diels-Alder Reaction (iEDDA): Tetrazines react rapidly with strained alkenes such as trans-cyclooctene (TCO) to form stable adducts. This reaction is characterized by its high selectivity and speed, making it ideal for live-cell imaging and labeling applications .
Table 1: Comparison of Click Chemistry Reactions
Reaction Type | Reaction Rate (M⁻¹s⁻¹) | Catalyst Requirement | Biocompatibility |
---|---|---|---|
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10−2−10−1 | Yes | Moderate |
Inverse Electron Demand Diels-Alder (iEDDA) | 1−106 | No | High |
Protein Labeling
This compound serves as a powerful tool for protein labeling, enabling researchers to tag proteins with biotin for subsequent detection or purification using streptavidin-based methods.
Case Study: Protein Functionalization
In a study involving bovine serum albumin (BSA), researchers demonstrated that tetrazine conjugation allowed for efficient protein labeling. The reaction between BSA and TCO-PEG3-biotin resulted in a fully functionalized protein within one hour, showcasing the rapid kinetics of the iEDDA reaction .
Antibody-Drug Conjugates (ADCs)
The incorporation of this compound into ADCs allows for targeted delivery of therapeutic agents to cancer cells. The biotin moiety facilitates specific binding to streptavidin-conjugated antibodies, enhancing the therapeutic efficacy.
Table 2: Applications of this compound in ADCs
Application | Description |
---|---|
Targeted Drug Delivery | Conjugation to antibodies for selective targeting |
Enhanced Stability | Stable linkage reduces premature drug release |
Improved Efficacy | Increased specificity leads to better therapeutic outcomes |
Imaging Applications
This compound is also employed in imaging applications, where it can be used to label cells or tissues for visualization under fluorescence microscopy. The rapid reaction kinetics allow for real-time imaging studies.
Case Study: Live Cell Imaging
In a recent experiment, researchers utilized this compound to label live cancer cells. The biotinylation process was completed within minutes, allowing for immediate imaging and analysis of cellular processes .
Mechanism of Action
The mechanism of action of Tetrazine-PEG3-Biotin involves the rapid and selective reaction of the tetrazine group with strained alkenes or alkynes through the IEDDA reaction. This reaction forms a stable dihydropyridazine linkage, allowing for the efficient labeling and modification of biomolecules. The biotin moiety provides a strong affinity for streptavidin, enabling the capture and detection of the labeled biomolecules .
Comparison with Similar Compounds
Biotin-PEG4-Tetrazine: Similar to Tetrazine-PEG3-Biotin but with an additional PEG unit, providing increased solubility and flexibility.
TCO-PEG3-Biotin: Contains a trans-cyclooctene (TCO) moiety instead of tetrazine, used for similar bioorthogonal reactions but with different reactivity profiles
Uniqueness: this compound is unique due to its rapid and selective reactivity in the IEDDA reaction, making it highly efficient for bioorthogonal labeling. The combination of tetrazine, PEG, and biotin provides a versatile tool for various scientific applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWSXBRMTEML-GNKBHMEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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